5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H15BrN8 and its molecular weight is 375.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple heterocycles, which can interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₁₃BrN₈
- Molecular Weight : 361.20 g/mol
- CAS Number : 2199014-44-1
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃BrN₈ |
Molecular Weight | 361.20 g/mol |
CAS Number | 2199014-44-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole and pyrimidine moieties suggests potential interactions with enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit inhibitory effects on kinases and bromodomains, which are critical in various disease processes including cancer and inflammation .
Antimicrobial Activity
Initial studies have shown that derivatives of triazole compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess anti-tubercular properties.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using human embryonic kidney (HEK293) cells. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, which is crucial for its development as a drug candidate .
Inhibition of Kinase Activity
Given the structural characteristics of the compound, it is hypothesized to inhibit specific kinases involved in cancer progression. The selectivity and potency against various kinases can be assessed through in vitro assays measuring inhibition constants (IC50). For example, compounds with similar structures have shown sub-micromolar activity against key kinases involved in oncogenesis .
Case Studies and Research Findings
-
Anti-Tubercular Activity
- A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis. Among them, five exhibited significant anti-tubercular activity with IC50 values between 1.35 to 2.18 μM . This highlights the potential application of similar compounds in treating resistant strains of tuberculosis.
-
Kinase Inhibition Studies
- Research has shown that related triazolo derivatives can act as potent inhibitors of bromodomains such as BRD4 and BRD9. These bromodomains play a role in regulating gene expression linked to cancer cell proliferation . The specific interactions at the molecular level provide insights into how modifications to the structure can enhance activity.
属性
IUPAC Name |
5-bromo-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKODAIVWJZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。